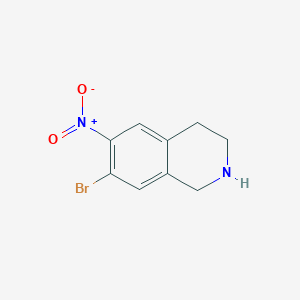

4-(溴甲基)苄胺 TFA 盐

描述

Synthesis Analysis

The synthesis of trifluoromethylated imidazo-fused N-heterocycles, as described in the first paper, involves the use of TFAA as a trifluoromethylating reagent and proceeds via intermediate benzylic N-trifluoroacetamides . This method could potentially be adapted for the synthesis of 4-(bromomethyl)benzylamine TFA salt by using benzyl (pseudo)halides for alkylation, suggesting a pathway for the synthesis of related compounds under mild conditions .

Molecular Structure Analysis

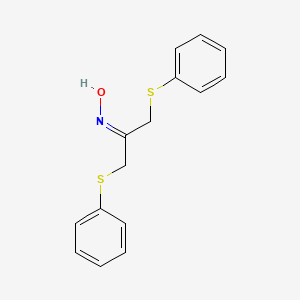

While the molecular structure of 4-(bromomethyl)benzylamine TFA salt is not directly analyzed in the papers, the second paper discusses the structure of N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, which are structurally related . The analysis of these compounds through gas chromatography-mass spectrometry (GC-MS) and the identification of unique fragment ions could provide insights into the structural analysis of similar bromomethyl benzylamine derivatives .

Chemical Reactions Analysis

The third paper provides information on the reaction of benzylamine with 2,6-bis(bromomethyl)pyridine, leading to a trimeric compound as the major product . This suggests that benzylamine derivatives can undergo reactions with dibromomethyl compounds to form larger, more complex structures, which could be relevant when considering the reactivity of 4-(bromomethyl)benzylamine TFA salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(bromomethyl)benzylamine TFA salt are not directly reported in the papers. However, the synthesis methods and structural analyses provided in the papers could be used to infer some properties. For example, the GC-MS analysis of related compounds suggests that the TFA salt derivatives could have distinct mass spectral profiles, which could be used to deduce their physical properties . Additionally, the mild conditions reported for the synthesis of CF3-heterocycles imply that the TFA salt might be stable under similar conditions .

科学研究应用

放射化学合成

4-(溴甲基)苄胺 TFA 盐用于放射化学合成。Coenen (1981) 开发了一种使用三氟乙酸酐 (TFA) 作为溶剂和可逆阻断剂的方法来合成放射性标记化合物,说明了 TFA 盐在实现放射性标记药物体内应用所需的高比活度中的应用 (Coenen,1981)。

结核病研究

在结核病研究中,苄胺(与 4-(溴甲基)苄胺 TFA 盐相关)如溴己新和氨溴索因其对结核分枝杆菌的抑制作用而受到研究。这些化合物由于在巨噬细胞中的浓度和增强支气管分泌物中溶菌酶水平等间接作用,作为结核病治疗的辅助疗法具有潜在用途 (Grange & Snell,1996)。

光解和芳香胺化

Takeuchi、Higuchi 和 Adachi (1991) 探索了 TFA 在 1-氨基吡啶盐光解中的应用,从而实现了高效的直接芳香胺化。这项研究展示了 TFA 在促进反应生成芳胺中的作用,这在各种化学合成过程中具有重要意义 (Takeuchi、Higuchi 和 Adachi,1991)。

三氟乙酸分析

TFA 盐,包括与 4-(溴甲基)苄胺相关的 TFA 盐,对于分析生物液体中的 TFA 至关重要。Ibenotte 等人 (1984) 开发了一种使用 4-溴甲基-7-甲氧基香豆素衍生物测定 TFA 水平的方法,突出了这些盐在分析化学中的应用 (Imbenotte、Brice、Erb 和 Haguenoer,1984)。

阴离子交换性质

Pan 等人 (2016) 研究了三氟乙酸盐的阴离子交换性质,包括 N-烷基铵间苯二酚。这项研究对于理解这些盐在超分子化学领域的相互作用和潜在应用至关重要 (Pan、Beyeh、Bertella 和 Rissanen,2016)。

木质素改性

在材料科学领域,特别是木质素改性中,已经使用了 TFA 盐。Efryushin 等人 (2015) 讨论了使用羧酸-TFA 体系对含木质素的材料进行酰化的应用,表明 TFA 盐在开发用于加工植物材料的生态友好型方法方面具有相关性 (Efryushin、Kon′shin、Protopopov 和 Beushev,2015)。

安全和危害

作用机制

Mode of Action

The mode of action of 4-(Bromomethyl)benzylamine TFA salt involves its interaction with its targets. The bromomethyl group is a reactive moiety that can undergo various reactions, such as free radical bromination and nucleophilic substitution . The exact interaction with its targets would depend on the specific biochemical context.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .

Pharmacokinetics

The trifluoroacetate (tfa) salt form is often used to improve the solubility and stability of pharmaceutical compounds , which could enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)benzylamine TFA salt. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s action and efficacy could be influenced by the pH and ionic strength of its environment .

属性

IUPAC Name |

[4-(bromomethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.C2HF3O2/c9-5-7-1-3-8(6-10)4-2-7;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANBIAVQJATNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CBr.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)